molecular formula C14H18N2O B1606026 1-(1H-Indol-3-ylmethyl)-4-piperidinol CAS No. 414881-63-3

1-(1H-Indol-3-ylmethyl)-4-piperidinol

Cat. No.: B1606026
CAS No.: 414881-63-3
M. Wt: 230.31 g/mol
InChI Key: YBLNYFAICXHYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-3-ylmethyl)-4-piperidinol is a compound that features an indole moiety attached to a piperidinol group. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The indole ring system is a common structural motif in many natural products, including alkaloids, and is known for its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-3-ylmethyl)-4-piperidinol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method involves the use of titanium catalysts for hydroamination reactions, which can then be converted into indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum yield of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-3-ylmethyl)-4-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(1H-Indol-3-ylmethyl)-4-piperidinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Indol-3-ylmethyl)-4-piperidinol is unique due to its specific combination of the indole and piperidinol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLNYFAICXHYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350425
Record name 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414881-63-3
Record name 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Indol-3-ylmethyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-(1H-Indol-3-ylmethyl)-4-piperidinol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(1H-Indol-3-ylmethyl)-4-piperidinol
Reactant of Route 4
Reactant of Route 4
1-(1H-Indol-3-ylmethyl)-4-piperidinol
Reactant of Route 5
Reactant of Route 5
1-(1H-Indol-3-ylmethyl)-4-piperidinol
Reactant of Route 6
Reactant of Route 6
1-(1H-Indol-3-ylmethyl)-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.